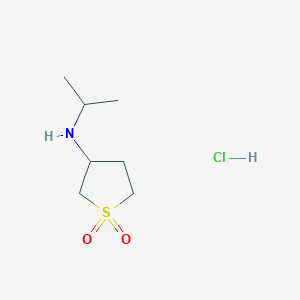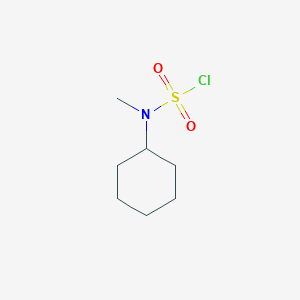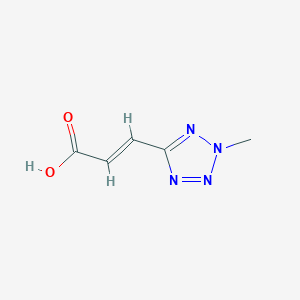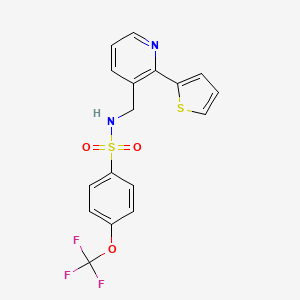![molecular formula C16H17N5O4S B2535983 6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide CAS No. 2223562-55-6](/img/structure/B2535983.png)
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide is a complex chemical compound noted for its diverse potential applications in various scientific fields. As a multi-faceted molecule, it attracts significant interest for its structural properties and functional capabilities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide involves multi-step organic reactions. Each step typically requires precise control over temperature, pH, and reaction time to ensure product purity and yield.
Initial Cyclization: Starting with the cyclization of 3-cyclopropyl-1,2,4-oxadiazole, the cyclization reaction is typically carried out under anhydrous conditions and catalyzed by a strong acid.
Addition of Oxolane: The resultant cyclopropyl intermediate is then reacted with 2-oxolane in the presence of a base, such as sodium hydride, to form the 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan intermediate.
Pyridine Sulfonamide Incorporation:
Industrial Production Methods
In industrial settings, the production process is scaled up and often optimized for cost-efficiency and safety. The use of continuous flow reactors and automated process control systems ensures consistency and high throughput.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the oxadiazole and oxolane rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like copper iodide (CuI).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper iodide
Major Products Formed
Oxidation Products: Epoxides and ketones
Reduction Products: Amines
Substitution Products: Various substituted pyridines
科学的研究の応用
The compound's intricate structure and reactive functional groups make it valuable across multiple scientific disciplines:
Chemistry: Utilized as a building block for the synthesis of more complex molecules, often in drug discovery and materials science.
Biology: Its potential as a bioactive molecule makes it a candidate for studies in enzyme inhibition, protein binding, and cellular assays.
Medicine: Explored for therapeutic potential, particularly in the design of novel pharmacophores for treating various diseases.
Industry: Employed in the production of advanced materials, such as polymers and nanocomposites, owing to its unique functional properties.
作用機序
The compound exerts its effects through specific interactions with molecular targets, often involving key biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes. The precise molecular targets and pathways can vary depending on the context of its application.
類似化合物との比較
6-Cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide can be compared with other compounds containing oxadiazole and pyridine sulfonamide groups. These include:
5-Phenyl-1,2,4-oxadiazole derivatives: Known for their anti-inflammatory and anticancer properties.
Pyridine-3-sulfonamide derivatives: Commonly used in pharmaceuticals as enzyme inhibitors.
What sets it apart is the unique combination of these functional groups in a single molecule, providing a distinct set of chemical properties and biological activities.
特性
IUPAC Name |
6-cyano-N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c17-7-11-3-5-13(9-18-11)26(22,23)19-8-12-4-6-14(24-12)16-20-15(21-25-16)10-1-2-10/h3,5,9-10,12,14,19H,1-2,4,6,8H2/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPAXZJHBIMDD-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CCC(O3)CNS(=O)(=O)C4=CN=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CNS(=O)(=O)C2=CN=C(C=C2)C#N)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)


![5-{[(4-methylphenyl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)
![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

